molecular formula C14H12ClF3N2O2S2 B7006889 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide

Cat. No.: B7006889
M. Wt: 396.8 g/mol
InChI Key: LCTNBFQRERZEPL-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2S2/c15-10-2-1-9(24-10)8-7-23-12(19-8)20-11(21)13(14(16,17)18)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTNBFQRERZEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, thionating agents, and coupling catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, using reagents like sodium azide or amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as COX-2 or 5-LOX, leading to anti-inflammatory and analgesic effects . The compound’s thiazole and thiophene rings allow it to bind effectively to these enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)oxane-4-carboxamide can be compared with other thiazole and thiophene derivatives:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and bioavailability, making it a promising candidate for further research and development.

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